The synthesis of Ropitoin hydrochloride involves several key steps:
Industrial Production Methods: In industrial settings, large-scale synthesis is conducted using optimized reaction conditions to maximize yield and purity. Techniques such as batch processing, recrystallization, and chromatography are employed to purify the crude product and ensure quality control.
The molecular structure of Ropitoin hydrochloride can be described as follows:
The compound features a bicyclic structure typical of hydantoins, characterized by an imidazolidinedione ring fused with additional functional groups. Its three-dimensional configuration is crucial for its biological activity.
Ropitoin hydrochloride can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its therapeutic efficacy or to develop new derivatives with improved properties.
Ropitoin hydrochloride functions primarily as an antiarrhythmic agent by modulating cardiac ion channels. It specifically influences sodium channels, stabilizing cardiac membranes and preventing abnormal electrical activity in the heart.
Data on Mechanism:
This mechanism is critical for its application in treating arrhythmias and other cardiac disorders.
Physical Properties:
Chemical Properties:
These properties are relevant for formulation development in pharmaceutical applications, ensuring effective delivery and stability of the compound .
Ropitoin hydrochloride finds significant application in various scientific contexts:
The ongoing research into Ropitoin's pharmacological profile continues to explore its utility across different medical conditions beyond its initial indications .
Ropitoin hydrochloride (C₂₉H₃₂N₃O₂·HCl), systematically named 5-(4-methoxyphenyl)-5-phenyl-3-[3-(4-phenylpiperidin-1-yl)propyl]imidazolidine-2,4-dione hydrochloride, is a diphenylhydantoin derivative antiarrhythmic agent. It carries the developmental code TR 2985 and is standardized under the United States Adopted Name (USAN) ropitoin hydrochloride. Structurally, it features a hydantoin core with methoxyphenyl and phenyl substituents at position 5, linked to a 4-phenylpiperidine moiety via a propyl chain at position 3. The hydrochloride salt enhances aqueous solubility for clinical delivery. Key identifiers include:
Table 1: Chemical Identifiers of Ropitoin Hydrochloride
Property | Identifier |
---|---|
IUPAC Name | 5-(4-Methoxyphenyl)-5-phenyl-3-[3-(4-phenylpiperidin-1-yl)propyl]imidazolidine-2,4-dione hydrochloride |
Empirical Formula | C₂₉H₃₂N₃O₂·HCl |
CAS Number | 56079-80-2 |
PubChem CID | 41737 |
UNII | 7593E9PMDZ |
Molecular Weight | 520.06 g/mol |
The evolution of antiarrhythmic drugs is anchored in the Vaughan-Williams classification (1970), which categorizes agents by electrophysiological targets: sodium channels (Class I), beta-adrenergic receptors (Class II), potassium channels (Class III), and calcium channels (Class IV). Ropitoin emerged in the 1980s as part of efforts to refine Class I agents, specifically targeting sodium channel blockade with improved frequency-dependence. Historically, diphenylhydantoin derivatives like ropitoin were investigated to overcome limitations of early agents (e.g., quinidine’s proarrhythmic risks). Ropitoin’s development paralleled pharmacological advances emphasizing state-dependent ion channel inhibition, aiming to suppress arrhythmias while minimizing extracardiac effects [4] [5] [7].
Ropitoin is a Class Ic antiarrhythmic per the Vaughan-Williams system, characterized by:
Table 2: Electrophysiological Effects Across Cardiac Tissues
Tissue | Effect on Vₘₐₓ | Effect on APD | Effective Concentration |
---|---|---|---|
Guinea Pig Atrium | ↓↓↓ | ↑ (20-90% RP) | 1–3 μmol/L |
Guinea Pig Ventricle | ↓↓↓ | ↓ (20-90% RP) | 1–3 μmol/L |
Dog Purkinje Fibers | ↓↓↓ | ↓ (50-90% RP) | 0.5–1.0 μmol/L |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: